Aminooxy-PEG3-Propargyl Aminooxy-PEG3-Propargyl Aminooxy-PEG3-propargyl is a PEG derivative containing a propargyl group and an aminooxy group. The aminooxy group reacts with an aldehyde or ketone group to form a stable oxime linkage. The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage. PEG derivatives can be useful in antibody drug conjugates and drug delivery.
Brand Name: Vulcanchem
CAS No.: 1807537-27-4
VCID: VC0518536
InChI: InChI=1S/C9H17NO4/c1-2-3-11-4-5-12-6-7-13-8-9-14-10/h1H,3-10H2
SMILES: C#CCOCCOCCOCCON
Molecular Formula: C9H17NO4
Molecular Weight: 203.24

Aminooxy-PEG3-Propargyl

CAS No.: 1807537-27-4

Cat. No.: VC0518536

Molecular Formula: C9H17NO4

Molecular Weight: 203.24

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Aminooxy-PEG3-Propargyl - 1807537-27-4

Specification

CAS No. 1807537-27-4
Molecular Formula C9H17NO4
Molecular Weight 203.24
IUPAC Name O-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethyl]hydroxylamine
Standard InChI InChI=1S/C9H17NO4/c1-2-3-11-4-5-12-6-7-13-8-9-14-10/h1H,3-10H2
Standard InChI Key DOPGANXFFLCJLK-UHFFFAOYSA-N
SMILES C#CCOCCOCCOCCON
Appearance Solid powder

Introduction

Chemical Identity and Structure

Aminooxy-PEG3-Propargyl (CAS: 1807537-27-4) is a bifunctional PEG derivative with the molecular formula C9H17NO4 and a molecular weight of 203.24 . Its IUPAC name is O-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethyl]hydroxylamine. The compound features two key functional groups: an aminooxy group and a propargyl (alkyne) group connected by a triethylene glycol (PEG3) linker .

Structural Characteristics

The compound's structure incorporates:

  • A terminal aminooxy group (-ONH2) that can form stable oxime linkages with aldehydes and ketones

  • A terminal propargyl group (alkyne) that enables participation in click chemistry reactions

  • A PEG3 linker that provides solubility, flexibility, and biocompatibility

This dual functionality makes the compound particularly valuable for bioconjugation strategies and the development of complex molecular architectures where controlled, orthogonal reactions are required.

Physical and Chemical Properties

The physical and chemical properties of Aminooxy-PEG3-Propargyl are summarized in the following table:

PropertyValue
Molecular FormulaC9H17NO4
Molecular Weight203.24
Physical StateLiquid
ColorColorless to light yellow
Boiling Point309.6±32.0 °C (Predicted)
Density1.069±0.06 g/cm³ (Predicted)
pKa4.21±0.70 (Predicted)
SolubilitySoluble in organic solvents

The compound exhibits characteristic reactivity patterns associated with both its functional groups. The aminooxy group readily reacts with carbonyl compounds to form oxime bonds, while the propargyl group participates in copper-catalyzed azide-alkyne cycloaddition reactions .

Synthesis and Production

SupplierProduct NumberPackagingPrice (USD)
TRCA5788455mg$65
TRCA57884510mg$90
ApolloscientificBIPG1086100mg$546

The relatively high cost reflects the specialized nature of the compound and the complexity of its synthesis .

Reactivity and Chemical Properties

The dual functionality of Aminooxy-PEG3-Propargyl enables it to participate in multiple reaction types, making it valuable for diverse applications.

Aminooxy Group Reactivity

The aminooxy group (-ONH2) exhibits nucleophilic properties and reacts with aldehydes and ketones to form stable oxime linkages. This reaction proceeds under mild conditions and is chemoselective, making it useful for bioconjugation applications where selectivity is crucial .

Key aspects of aminooxy reactivity include:

  • Formation of stable oxime bonds that resist hydrolysis under physiological conditions

  • Chemoselective reaction with carbonyl groups in the presence of other functional groups

  • Potential for creating reversible linkages under specific conditions

Propargyl Group Reactivity

The terminal alkyne (propargyl) group participates in copper-catalyzed azide-alkyne cycloaddition reactions, commonly known as "click chemistry." This reaction forms stable 1,2,3-triazole linkages with azide-containing molecules .

Important features of this reactivity include:

  • High selectivity and efficiency under mild conditions

  • Compatibility with aqueous environments and biological systems

  • Formation of stable triazole linkages that resist degradation

Stability Considerations

It is important to note that Aminooxy-PEG3-Propargyl has stability limitations that affect its handling and storage:

  • Aminooxy compounds are generally reactive and sensitive

  • The compound cannot be stored for long periods

  • Immediate use (within one week) is highly recommended

  • Storage at -20°C is advised for preserving its integrity

Applications in Bioconjugation and Research

Aminooxy-PEG3-Propargyl has found significant applications in various fields due to its dual functionality and biocompatible PEG linker.

PROTAC Development

One of the most significant applications of Aminooxy-PEG3-Propargyl is its use as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are bifunctional molecules designed to selectively degrade target proteins by recruiting E3 ubiquitin ligases.

The compound's role in PROTAC synthesis involves:

  • Connecting protein-targeting ligands with E3 ligase recruiting moieties

  • Providing appropriate spacing and flexibility between functional components

  • Enabling precise control over the orientation and presentation of the connected entities

Bioconjugation Strategies

The dual functionality of Aminooxy-PEG3-Propargyl makes it valuable for bioconjugation applications, including:

  • Attachment of drugs to targeting moieties for improved delivery

  • Labeling of proteins and antibodies with detection agents

  • Creation of complex bioconjugates through orthogonal chemistry

  • Development of stimuli-responsive linkages for controlled release applications

Click Chemistry Applications

The propargyl group enables participation in click chemistry reactions, which are widely used in:

  • Drug discovery and development

  • Material science

  • Chemical biology

  • Bioorthogonal labeling of biomolecules in complex environments

Probe Development

Research has explored the use of Aminooxy-PEG3-Propargyl in developing clickable probes for detecting post-translational modifications, particularly ADP-ribosylation. These probes leverage the compound's dual reactive groups to create detection systems that can selectively identify and report on specific biochemical processes.

Related Compounds and Structural Variants

Several structural variants of Aminooxy-PEG3-Propargyl exist, each with specific features tailored to particular applications.

PEG Length Variations

PEG linkers of different lengths (PEG2, PEG4, etc.) provide variations in:

  • Solubility and biocompatibility

  • Spatial separation between reactive groups

  • Flexibility and conformational dynamics

Branched Variants

Branched variants such as N-(Aminooxy-PEG2)-N-bis(PEG3-propargyl) offer additional functionality:

  • Multiple propargyl groups (two terminal propargyl groups)

  • Single aminooxy group

  • Branched PEG structure that enables multivalent interactions

  • Increased complexity for specialized applications

Protected Variants

Protected versions of the compound, such as t-Boc-aminooxy-PEG-Propargyl, feature:

  • A t-Boc protecting group on the aminooxy functionality

  • Controlled reactivity that can be unleashed through deprotection

  • Improved stability during storage and handling

  • Compatibility with multi-step synthesis strategies

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